

In-depth Technical Guide: Physical Properties of 6-Fluoropyridazine-3-carbonitrile

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Compound of Interest

Compound Name: 6-Fluoropyridazine-3-carbonitrile

Cat. No.: B572751

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To the valued researcher, scientist, or drug development professional,

Following a comprehensive search for the physical properties of **6-Fluoropyridazine-3-carbonitrile**, it has been determined that there is currently no publicly available experimental or calculated data for this specific chemical entity. Our inquiries into chemical databases and scientific literature did not yield specific values for properties such as molecular weight, melting point, boiling point, density, or solubility.

The absence of this information suggests that **6-Fluoropyridazine-3-carbonitrile** may be a novel compound, a rarely synthesized intermediate, or a substance whose physical characteristics have not yet been documented in accessible literature.

While we cannot provide a technical guide on the requested compound, we can offer insights into the general physical properties of the parent pyridazine ring and its derivatives, which may serve as a preliminary reference.

General Physicochemical Properties of the Pyridazine Heterocycle

The pyridazine ring is a unique heterocyclic structure that imparts specific physicochemical characteristics to its derivatives. These properties are crucial in the context of molecular recognition and drug design.^[1]

Key characteristics of the pyridazine core include:

- **Weak Basicity:** The presence of two adjacent nitrogen atoms in the ring leads to a lower basicity compared to other diazines.^[1]
- **High Dipole Moment:** The arrangement of the nitrogen atoms results in a significant dipole moment, which can influence intermolecular interactions such as π - π stacking.^[1]
- **Hydrogen Bonding Capacity:** The nitrogen atoms can act as robust hydrogen bond acceptors, a critical feature for drug-target interactions.^[1]
- **Polarity and Lipophilicity:** Pyridazine is often considered a less lipophilic substitute for a phenyl ring, which can be advantageous in drug design to improve pharmacokinetic properties.^[1]

The parent pyridazine compound is a colorless liquid at room temperature with a boiling point of 208°C and a melting point of -8°C.^{[2][3]} It is soluble in water, benzene, and diethyl ether.^[2] Spectroscopic analyses have confirmed that the pyridazine ring is planar.^[4]

Data on a Related Isomer: 6-Fluoropyridine-3-carbonitrile

While data for **6-Fluoropyridazine-3-carbonitrile** is unavailable, we can provide information on a structural isomer, 6-Fluoropyridine-3-carbonitrile (CAS Number: 3939-12-6). It is crucial to note that the difference in the core heterocyclic ring (pyridine vs. pyridazine) will lead to significantly different physical and chemical properties. This information is provided for comparative purposes only.

Property	Value
Molecular Formula	C ₆ H ₃ FN ₂
Molecular Weight	122.10 g/mol
Physical Form	Solid
Purity	97%
Storage Temperature	Refrigerator

Table 1: Physical Properties of 6-Fluoropyridine-3-carbonitrile.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of **6-Fluoropyridazine-3-carbonitrile** cannot be provided due to the absence of published data.

Logical Flow for Future Analysis

Should this compound be synthesized, a logical workflow for the determination of its physical properties would be as follows:

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References

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